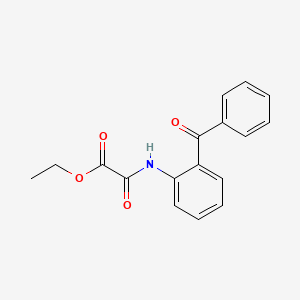

Ethyl 2-(2-benzoylanilino)-2-oxoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(2-benzoylanilino)-2-oxoacetate is a compound that is structurally related to various other ethyl 2-oxoacetate derivatives, which have been studied for their potential applications in pharmaceuticals and as intermediates in organic synthesis. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and potential uses of similar molecules.

Synthesis Analysis

The synthesis of related compounds, such as ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate, has been achieved through catalytic asymmetric hydrogenation, which is a key step in the formal synthesis of cognitive enhancer T-588. This process utilizes a Ru-SunPhos catalytic system with HCl as an additive, resulting in a high enantiomeric excess (ee) of the product, which can be further purified through recrystallization . This method demonstrates the potential synthetic routes that could be adapted for the synthesis of Ethyl 2-(2-benzoylanilino)-2-oxoacetate.

Molecular Structure Analysis

The molecular structure and properties of similar compounds have been extensively studied using various spectroscopic and computational methods. For instance, 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate has been characterized by FT-IR, NMR, and density functional theory (DFT) calculations, providing detailed information on geometrical structures, vibrational frequencies, and chemical shifts . Similarly, Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate has been investigated using FTIR, FT-Raman, and DFT, revealing insights into the electronic structure and intramolecular interactions . These studies suggest that a combination of experimental and computational techniques could be employed to analyze the molecular structure of Ethyl 2-(2-benzoylanilino)-2-oxoacetate.

Chemical Reactions Analysis

The reactivity of ethyl 2-oxoacetate derivatives can be inferred from the benzoic acid-catalyzed aldol-type condensation of aldehydes with ethyl diazoacetate (EDA), which produces β-hydroxy-α-diazo carbonyl compounds. This reaction proceeds under neat conditions at room temperature and can yield products with high diastereoselectivity, especially when chiral aldehydes are used . This indicates that Ethyl 2-(2-benzoylanilino)-2-oxoacetate may also participate in similar condensation reactions, potentially leading to a variety of diastereoselective products.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(2-benzoylanilino)-2-oxoacetate can be extrapolated from related compounds. For example, the vibrational spectroscopy and quantum chemical studies of Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate provide information on the vibrational modes and electronic properties, such as HOMO-LUMO gaps, which are indicative of the molecule's reactivity and stability . Additionally, molecular electrostatic potential (MEP) and charge distribution analyses offer insights into the reactive sites and intermolecular interactions . These properties are crucial for understanding the behavior of Ethyl 2-(2-benzoylanilino)-2-oxoacetate in various chemical environments.

Propriétés

IUPAC Name |

ethyl 2-(2-benzoylanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-2-22-17(21)16(20)18-14-11-7-6-10-13(14)15(19)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJDIZCPHLFVRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377076 |

Source

|

| Record name | ethyl 2-(2-benzoylanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-benzoylanilino)-2-oxoacetate | |

CAS RN |

338401-00-6 |

Source

|

| Record name | ethyl 2-(2-benzoylanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1303103.png)

![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)